molecular formula C19H17NO2 B14801878 2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-methylphenol

2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-methylphenol

Cat. No.: B14801878
M. Wt: 291.3 g/mol
InChI Key: WFAJMHYPBDLCCN-UHFFFAOYSA-N
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Description

2-{[(2-methoxy-1-naphthyl)methylene]amino}-5-methylphenol is an organic compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a methoxy group attached to a naphthyl ring, a methylene bridge, and an amino group linked to a methylphenol moiety. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5-methylphenol typically involves the condensation reaction between 2-methoxy-1-naphthaldehyde and 5-methyl-2-aminophenol. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5-methylbenzoic acid.

    Reduction: Formation of 2-{[(2-methoxy-1-naphthyl)methyl]amino}-5-methylphenol.

    Substitution: Formation of halogenated derivatives such as 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5-methyl-4-bromophenol.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5-methylphenol exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-{[(2-hydroxy-1-naphthyl)methylene]amino}-5-methylphenol
  • 2-{[(2-methoxy-1-naphthyl)methylene]amino}-4-methylphenol
  • 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5-ethylphenol

Comparison: Compared to its analogs, 2-{[(2-methoxy-1-naphthyl)methylene]amino}-5-methylphenol is unique due to the presence of the methoxy group on the naphthyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

2-[(2-methoxynaphthalen-1-yl)methylideneamino]-5-methylphenol

InChI

InChI=1S/C19H17NO2/c1-13-7-9-17(18(21)11-13)20-12-16-15-6-4-3-5-14(15)8-10-19(16)22-2/h3-12,21H,1-2H3

InChI Key

WFAJMHYPBDLCCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC)O

Origin of Product

United States

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